molecular formula C12H18N2OS B2500378 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one CAS No. 1218585-07-9

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one

Cat. No. B2500378
CAS RN: 1218585-07-9
M. Wt: 238.35
InChI Key: CXTITQMOQKFTEG-UHFFFAOYSA-N
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Description

The compound 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of this compound. For instance, the synthesis of various 2-amino derivatives of thieno[2,3-b]pyridine is discussed, which shares a similar thieno[3,2-c]pyridine moiety .

Synthesis Analysis

The synthesis of related compounds involves stereoselective methods and microwave-assisted reactions. For example, the stereoselective synthesis of threo-3-hydroxy-4-amino acids from L-leucine and DL-3-(3-pyridyl)alanine through 2-pyrrolidinone intermediates is described, which could provide insights into the synthesis of amino acid derivatives with complex side chains . Additionally, microwave-assisted synthesis is used to prepare various 2-amino derivatives of thieno[2,3-b]pyridine, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using crystallography. For instance, the crystal structure of 2-(4'-amino-5'-amino pyrimidyl)-2-pentene-4-one provides information on the arrangement of atoms in the crystal lattice and the presence of hydrogen bonding networks . This information could be extrapolated to predict the molecular structure and potential hydrogen bonding patterns of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one.

Chemical Reactions Analysis

The papers describe various chemical reactions, including the reaction between 1,1,1,5,5,5-hexafluoro-2,4-pentanedione and 2-(aminomethyl)pyridine, which leads to a mixture of diastereomeric compounds . This indicates that the compound may also undergo reactions with other chemicals to form diastereomers or other derivatives, depending on the reaction conditions and the presence of functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one are not directly discussed, the properties of similar compounds can provide some insights. For example, the extensive network of hydrogen bonds observed in the crystal structure of related compounds suggests that the compound may also exhibit strong intermolecular interactions, which could affect its solubility, melting point, and other physical properties . The presence of amino groups and the potential for diastereoselectivity in reactions also suggest that the compound may have chiral centers, which would influence its optical properties .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The thieno[3,2-c]pyridine scaffold, as seen in "2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one," is a critical structure in the development of bioactive molecules. It is particularly significant in the design of nucleobase, nucleoside analogues, and their bioisosteric replacements, demonstrating a wide range of biological activities. These compounds, including furanyl- and thienyl-substituted nucleobases and nucleosides, exhibit antiviral, antitumor, and antimycobacterial activities, among others. The synthesis and modification of these structures are vital for optimizing their biological effects and selectivity (Ostrowski, 2022).

Catalysis and Organic Synthesis

The chemistry of thieno[3,2-c]pyridine derivatives extends into the synthesis of complex organic molecules, with hybrid catalysts playing a crucial role in forming pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are key precursors for medicinal and pharmaceutical industries, demonstrating broad synthetic applications and bioavailability. Research highlights the use of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for the efficient synthesis of these compounds (Parmar et al., 2023).

Antithrombotic and Antiplatelet Drug Synthesis

One of the most notable applications of thieno[3,2-c]pyridine derivatives is in the synthesis of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug. The review by Saeed et al. (2017) discusses various synthetic methodologies for (S)-clopidogrel, offering insights into the advantages and disadvantages of each method. This information is crucial for further developments in the synthetic processes of (S)-clopidogrel and similar pharmacologically active compounds (Saeed et al., 2017).

Role in Food Safety and Nutrition

Compounds structurally related to "2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one" have been studied for their roles in food safety and nutrition. For instance, heterocyclic amines formed during the cooking process of meats are investigated for their potential health risks, including their role in carcinogenesis. Understanding the formation, presence, and biological effects of these compounds is essential for assessing dietary risks and developing strategies to minimize exposure (Snyderwine, 1994).

Mechanism of Action

properties

IUPAC Name

2-amino-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-2-3-10(13)12(15)14-6-4-11-9(8-14)5-7-16-11/h5,7,10H,2-4,6,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTITQMOQKFTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCC2=C(C1)C=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one

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